1,4-Diethynyl-2-fluorobenzene
Overview
Description
1,4-Diethynyl-2-fluorobenzene: is an organic compound with the molecular formula C10H5F . It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups, and one hydrogen atom in the ortho position is replaced by a fluorine atom. This compound is known for its unique electronic properties and is used in various scientific research applications .
Scientific Research Applications
1,4-Diethynyl-2-fluorobenzene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Material Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a part of the family of poly(phenyleneethynylene)s , which are known for their electron-transport abilities and intense fluorescence emission . These properties suggest that the compound could interact with various targets involved in electron transport and light emission processes.
Mode of Action
The mode of action of 1,4-Diethynyl-2-fluorobenzene involves its photophysical properties. In solutions and crystals, this compound exhibits a red-shifted absorption that becomes observable at high concentrations and low temperatures . The fluorescence emission in the solid state is dual, with components assigned to monomers and aggregates . Efficient monomer-to-aggregate energy transfer is observed, suggesting an interaction between the compound and its targets that results in energy transfer .
Biochemical Pathways
Given its photophysical properties, it can be inferred that this compound may influence pathways related to light absorption and emission, as well as electron transport .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its photophysical properties. The compound exhibits a red-shifted absorption and dual fluorescence emission in the solid state . These properties suggest that the compound could have potential applications in photonics and sensing due to its ability to transport electrons and emit light .
Action Environment
The action of this compound is influenced by environmental factors such as concentration and temperature . High concentrations and low temperatures enhance the compound’s red-shifted absorption . Additionally, the compound’s fluorescence emission is influenced by its aggregation state, with different emission components observed for monomers and aggregates .
Biochemical Analysis
Biochemical Properties
1,4-Diethynyl-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the field of photophysics and photochemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport and energy transfer processes. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes involved in the electron transport chain, thereby affecting cellular respiration . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound exhibits stability under inert atmosphere conditions and can be stored at low temperatures (2-8°C) without significant degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and oxidative phosphorylation . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s accessibility to its target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization in the endoplasmic reticulum can affect protein synthesis and folding processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2-fluorobenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 1,4-dibromo-2-fluorobenzene, is prepared by brominating 2-fluorobenzene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form the diethynyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces the fluorine atom.
Nucleophilic Addition: The ethynyl groups can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Addition: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Addition Products: The addition of nucleophiles to the ethynyl groups results in the formation of substituted alkenes or alkynes.
Comparison with Similar Compounds
1,4-Diethynylbenzene: Similar structure but lacks the fluorine atom, resulting in different electronic properties.
1,4-Difluorobenzene: Contains two fluorine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,4-Diethynyl-2-chlorobenzene: Similar structure with a chlorine atom instead of fluorine, affecting its chemical behavior.
Uniqueness: 1,4-Diethynyl-2-fluorobenzene is unique due to the combination of ethynyl and fluorine substituents, which impart distinct electronic properties and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
1,4-diethynyl-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXFCRHFWFTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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